molecular formula C11H11F3OS B14053927 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14053927
M. Wt: 248.27 g/mol
InChI Key: XFSATWANQJWMJR-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethyl group and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 4-(methylthio)-3-(trifluoromethyl)benzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the methylthio group, which may result in different chemical and biological properties.

    1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one: Similar structure but with different positional isomers, leading to variations in reactivity and applications.

Uniqueness

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethyl and methylthio groups on the phenyl ring

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[4-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS/c1-3-9(15)7-4-5-10(16-2)8(6-7)11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

XFSATWANQJWMJR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC)C(F)(F)F

Origin of Product

United States

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